![molecular formula C13H13N3O B1593975 3-amino-N-(4-aminophenyl)benzamide CAS No. 2657-93-4](/img/structure/B1593975.png)
3-amino-N-(4-aminophenyl)benzamide
Overview
Description
3-amino-N-(4-aminophenyl)benzamide, commonly referred to as 3-APB, is an organic compound that is used in a variety of scientific research applications. It is a useful tool for scientists to study the biochemical and physiological effects of certain compounds, as well as their mechanism of action. 3-APB is a popular choice for laboratories due to its wide range of advantages, but it also has some limitations that should be taken into consideration.
Scientific Research Applications
Antioxidant Activity
Amino-substituted benzamide derivatives, including those structurally related to 3-amino-N-(4-aminophenyl)benzamide, demonstrate significant antioxidant properties. These compounds act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of such compounds has been studied, revealing insights into their free radical scavenging activities. For instance, derivatives like N-(4-aminophenyl)-2-hydroxybenzamide and its variants exhibit complex, pH-dependent oxidation processes. This oxidation is integral to their antioxidant capabilities, with different derivatives showing varying levels of activity (Jovanović et al., 2020).
Histone Deacetylase Inhibition
Compounds structurally similar to 3-amino-N-(4-aminophenyl)benzamide have shown potential as histone deacetylase (HDAC) inhibitors. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide and its analogs have been found to selectively inhibit HDACs, which are crucial in the regulation of gene expression. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their potential in cancer therapy (Zhou et al., 2008).
Anticonvulsant Activity
Some derivatives of 3-amino-N-(4-aminophenyl)benzamide have been synthesized and evaluated for their anticonvulsant properties. Studies have shown that specific analogs of this compound exhibit significant efficacy in various anticonvulsant models, suggesting potential applications in the treatment of seizure disorders (Lambert et al., 1995).
Antibacterial Activity
Several benzamide derivatives, including those related to 3-amino-N-(4-aminophenyl)benzamide, have been explored for their antibacterial properties. These studies have focused on evaluating the inhibitory effects of such compounds against various bacterial strains, contributing to the development of new antibacterial agents (Mobinikhaledi et al., 2006).
Antitumor Activity
Research has also delved into the antitumor effects of benzamide derivatives. For example, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has been studied for its synthesis, toxicity, and differential therapeutic efficacy in both slowly and rapidly proliferating tumors. This research highlights the potential of such compounds in targeted cancer therapy (Berger et al., 1985).
Safety And Hazards
properties
IUPAC Name |
3-amino-N-(4-aminophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,14-15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYPBUWOIPGDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277930 | |
Record name | 3-amino-N-(4-aminophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-aminophenyl)benzamide | |
CAS RN |
2657-93-4 | |
Record name | NSC4992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-N-(4-aminophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.